molecular formula C6H4F3N2NaO2 B8087189 Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B8087189
M. Wt: 216.09 g/mol
InChI Key: CLKNTGQKZZAAET-UHFFFAOYSA-M
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Description

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its specific structure, which combines the properties of an imidazole ring with a trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

sodium;1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKNTGQKZZAAET-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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